
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in research settings, particularly in the fields of pharmacology, medicinal chemistry, and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an aqueous solution.
Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Ethylpiperazin-1-yl)acetic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a GABA-B receptor agonist.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as GABA-B receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability. This interaction can lead to various physiological effects, including sedation, muscle relaxation, and anxiolysis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide: Similar in structure but contains bromide ions instead of chloride ions.
4-Ethylpiperazine: The parent compound without the acetic acid moiety.
Piperazine: The simplest form of the compound, lacking the ethyl and acetic acid groups.
Uniqueness
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with GABA-B receptors effectively. This makes it a valuable compound in research focused on the central nervous system and potential therapeutic applications.
Properties
Molecular Formula |
C8H18Cl2N2O2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H |
InChI Key |
IYDGEZQORQWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


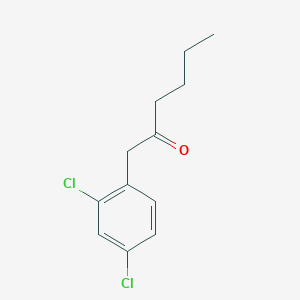
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
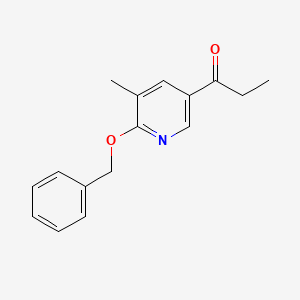
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

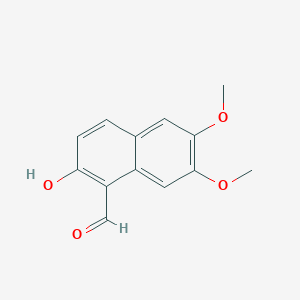
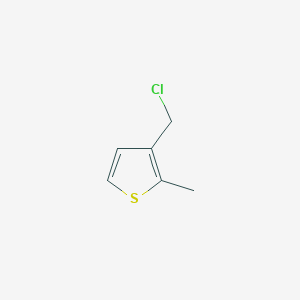

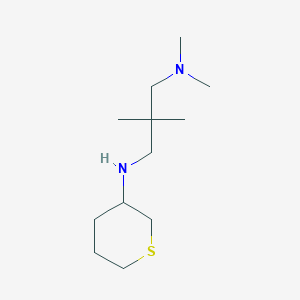
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
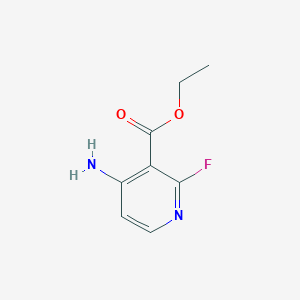


![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
